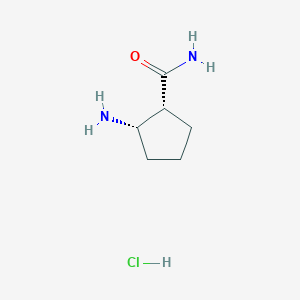

rel-(1R,2S)-2-Aminocyclopentanecarboxamide hydrochloride

Description

rel-(1R,2S)-2-Aminocyclopentanecarboxamide hydrochloride (CAS 494209-39-1) is a chiral cyclopentane derivative with a molecular formula of C₆H₁₃ClN₂O and a molecular weight of 164.63 g/mol . It is provided as a research-grade compound with >97% purity and is stored under inert gas (nitrogen or argon) at 2–8°C to ensure stability . The compound is soluble in aqueous or organic solvents, with recommended preparation methods involving heating to 37°C and sonication to enhance solubility .

Properties

IUPAC Name |

(1R,2S)-2-aminocyclopentane-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H2,8,9);1H/t4-,5+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONWWZXCWPTRDY-JBUOLDKXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)N)C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,2S)-2-Aminocyclopentanecarboxamide hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable cyclopentane derivative.

Functional Group Introduction: Introduction of the amine and carboxamide groups is achieved through a series of reactions, including amination and amidation.

Chiral Resolution: The stereochemistry is controlled using chiral catalysts or chiral starting materials to ensure the desired (1R,2S) configuration.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the amine group.

Reduction: Reduction reactions can be used to modify the carboxamide group.

Substitution: Substitution reactions can occur at various positions on the cyclopentane ring, depending on the reagents used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines or alcohols.

Scientific Research Applications

Therapeutic Applications

The compound has shown promise in several therapeutic contexts:

Kinase Inhibition

Research has indicated that rel-(1R,2S)-2-Aminocyclopentanecarboxamide hydrochloride functions as a kinase inhibitor. Kinases are enzymes that play crucial roles in signaling pathways related to cell growth and metabolism. The inhibition of specific kinases can lead to therapeutic effects in diseases such as:

- Cancer : By inhibiting kinases involved in tumor growth and survival.

- Neurological Disorders : Targeting kinases implicated in neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It may modulate pathways involved in inflammation, which can be beneficial for treating conditions such as:

- Autoimmune Diseases : By reducing inflammatory responses.

- Chronic Inflammatory Conditions : Such as arthritis and asthma .

Metabolic Disorders

Preliminary studies suggest potential applications in metabolic diseases by influencing metabolic pathways through kinase inhibition. This could lead to advancements in treating conditions like obesity and diabetes .

Case Studies

Several case studies have documented the effectiveness of this compound in various therapeutic settings:

Mechanism of Action

The mechanism of action of rel-(1R,2S)-2-Aminocyclopentanecarboxamide hydrochloride involves its interaction with specific molecular targets. The amine and carboxamide groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The compound’s chiral nature allows it to interact selectively with chiral biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares rel-(1R,2S)-2-Aminocyclopentanecarboxamide hydrochloride with key analogs, emphasizing structural, physicochemical, and functional differences:

Structural and Functional Differences

- Ring Size and Rigidity : The cyclopentane backbone of the target compound offers intermediate ring strain compared to cyclopropane (higher strain) and cyclohexane (lower strain). This affects conformational flexibility and binding to biological targets .

- Stereochemistry: The rel-(1R,2S) configuration distinguishes it from diastereomers like (1R,3S)-3-Aminocyclopentanecarboxylic acid, which exhibit distinct enzyme-binding profiles .

Physicochemical Properties

- Solubility : The carboxamide derivative (target compound) has moderate aqueous solubility, while the carboxylic acid analog (18414-30-7) is more polar but may require pH adjustment for dissolution .

- Stability : Milnacipran’s cyclopropane ring confers greater metabolic stability than cyclopentane analogs, contributing to its oral bioavailability .

Biological Activity

rel-(1R,2S)-2-Aminocyclopentanecarboxamide hydrochloride is a chiral compound that has garnered attention in both chemical and biological research due to its unique structure and potential therapeutic applications. The compound features an amine and a carboxamide group within a cyclopentane ring, which facilitates various interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 145.62 g/mol

- CAS Number : 494209-39-1

The compound's chiral nature is significant for its biological activity, as it allows for selective interactions with chiral biological molecules.

The mechanism of action of this compound primarily involves its ability to form hydrogen bonds and electrostatic interactions with proteins and enzymes. This interaction can modulate enzyme activity and influence various biochemical pathways. The presence of both an amine and a carboxamide group enhances the compound's binding affinity to target proteins, potentially leading to altered physiological responses.

Key Interactions

- Hydrogen Bonding : The amine group can donate hydrogen bonds while the carboxamide group can accept them, facilitating strong interactions with protein side chains.

- Electrostatic Interactions : The charged nature of the hydrochloride salt enhances solubility and interaction with negatively charged residues in proteins.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antitumor Activity

Preliminary studies suggest that compounds structurally related to this compound may possess antitumor properties. For instance, a related compound demonstrated significant cytotoxicity against several cancer cell lines (A549, HepG2, DU145, MCF-7) with IC values ranging from 6.92 to 8.99 μM, outperforming established drugs like Sunitinib in certain contexts .

| Cell Line | Inhibition Rate (%) | IC (μM) |

|---|---|---|

| A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF-7 | 100.39 | 8.26 |

Mechanisms Underlying Antitumor Effects

The antitumor mechanisms are believed to involve:

- Cell Cycle Arrest : Induction of S-phase arrest in cancer cells.

- Apoptosis Induction : Activation of apoptotic pathways through upregulation of pro-apoptotic factors (e.g., Bax) and downregulation of anti-apoptotic factors (e.g., Bcl-2).

- Mitochondrial Dysfunction : Alterations in mitochondrial membrane potential leading to increased apoptosis rates .

Therapeutic Potential

Given its biological activity, this compound holds promise as a lead compound for drug development targeting specific pathways involved in cancer progression and other diseases.

Case Studies

In one notable study involving related compounds, researchers explored the potential of cyclic β-amino acids derived from this framework to inhibit the SARS-CoV-2 main protease (M). The resultant peptides exhibited potent inhibitory activities (IC values as low as 20 nM), highlighting the versatility of compounds based on this structural motif .

Q & A

Basic Research Questions

Q. How can researchers confirm the enantiomeric purity of rel-(1R,2S)-2-Aminocyclopentanecarboxamide hydrochloride?

- Methodological Answer : Enantiomeric purity is typically determined using chiral analytical techniques:

- Chiral HPLC : Utilize a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase optimized for resolution. Retention times and peak areas are compared against racemic or enantiopure standards .

- Chiral NMR Spectroscopy : Employ chiral shift reagents (e.g., europium complexes) to induce distinct chemical shifts for enantiomers. Integration of split signals quantifies purity .

- Polarimetry : Measure optical rotation and compare it to literature values for the pure enantiomer.

Q. What are the key considerations for assessing the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) over 1–3 months. Monitor degradation via HPLC-UV/Vis or LC-MS to identify decomposition products .

- Hygroscopicity Testing : Use dynamic vapor sorption (DVS) to measure moisture uptake under controlled humidity. Store hygroscopic batches in desiccators with anhydrous silica gel .

Q. Which spectroscopic methods are most reliable for structural characterization?

- Methodological Answer :

- 1H/13C NMR : Assign proton and carbon environments using 2D techniques (COSY, HSQC, HMBC) to resolve stereochemistry and confirm the cyclopentane backbone .

- IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, NH bending at ~1550 cm⁻¹) to verify carboxamide and amine hydrochloride moieties .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, critical for validating stereochemical assignments .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for scalability and enantioselectivity?

- Methodological Answer :

- Asymmetric Catalysis : Employ chiral catalysts (e.g., Jacobsen’s thiourea catalysts) in cyclopentane ring formation to enhance enantiomeric excess (ee) .

- Protection-Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect the amine during synthesis, minimizing side reactions. Final deprotection with HCl yields the hydrochloride salt .

- Process Analytical Technology (PAT) : Integrate real-time monitoring (e.g., in situ FTIR) to optimize reaction parameters (temperature, pH) and reduce byproduct formation .

Q. What in vitro assays are suitable for evaluating the compound’s pharmacological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against target enzymes (e.g., aminopeptidases) using fluorogenic substrates. Calculate IC50 values via dose-response curves .

- Cell-Based Assays : Test cytotoxicity in human cell lines (e.g., HEK293) using MTT or resazurin assays. Pair with molecular docking studies to correlate activity with stereochemistry .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Standardized Solubility Protocols : Use USP buffers (pH 1.2–7.4) and shake-flask methods with HPLC quantification. Control temperature (±0.1°C) and agitation speed to ensure reproducibility .

- Co-Solvency Studies : Evaluate solubility enhancement using surfactants (e.g., Tween 80) or cyclodextrins. Compare results with computational predictions (e.g., Hansen solubility parameters) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report 95% confidence intervals for EC50/IC50 values .

- Outlier Detection : Apply Grubbs’ test or Dixon’s Q-test to identify anomalous data points, ensuring robust statistical conclusions .

Q. How should researchers design experiments to assess stereochemical effects on pharmacokinetics?

- Methodological Answer :

- Chiral Pharmacokinetic Studies : Administer enantiopure and racemic forms to animal models (e.g., rodents). Collect plasma samples at timed intervals and quantify concentrations via LC-MS/MS. Compare AUC, Cmax, and t1/2 to evaluate enantiomer-specific absorption .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in aqueous solutions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.